molecular formula C12H9IN4OS B6075151 N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE

N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B6075151
M. Wt: 384.20 g/mol
InChI Key: RXEAXBDGIODPQA-UHFFFAOYSA-N
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Description

N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a benzothiazole ring and a pyrazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Iodination of Pyrazole: The pyrazole ring is iodinated using iodine or iodinating agents such as N-iodosuccinimide.

    Coupling Reaction: The benzothiazole and iodinated pyrazole are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the removal of the iodine substituent.

    Substitution: The iodine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: May include enzymes or receptors involved in disease pathways.

    Pathways Involved: Could affect signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

  • N-(13-BENZOTHIAZOL-2-YL)-2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETAMIDE
  • N-(13-BENZOTHIAZOL-2-YL)-2-(4-BROMO-1H-PYRAZOL-1-YL)ACETAMIDE

Comparison:

  • Uniqueness: The presence of the iodine atom in N-(13-BENZOTHIAZOL-2-YL)-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE may confer unique reactivity and biological activity compared to its chloro and bromo analogs.
  • Reactivity: Iodine is a better leaving group than chlorine or bromine, which may make the compound more reactive in substitution reactions.
  • Biological Activity: The iodine substituent may enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-iodopyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN4OS/c13-8-5-14-17(6-8)7-11(18)16-12-15-9-3-1-2-4-10(9)19-12/h1-6H,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAXBDGIODPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=C(C=N3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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